Cas no 2138281-63-5 (3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-)

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-, is a specialized azetidine derivative with a unique structural framework combining a methanol-substituted azetidine ring and an aminomethyl-butyl side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of both hydroxyl and amino functional groups enhances its reactivity, enabling selective modifications for drug development. Its constrained azetidine ring may contribute to improved metabolic stability and binding affinity in target interactions. The compound’s stereochemistry and functional group arrangement make it a valuable scaffold for exploring structure-activity relationships in therapeutic agents.
3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- structure
2138281-63-5 structure
商品名:3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-
CAS番号:2138281-63-5
MF:C10H22N2O
メガワット:186.294482707977
CID:5280526
PubChem ID:165750090

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- 化学的及び物理的性質

名前と識別子

    • 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-
    • 2138281-63-5
    • 3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
    • EN300-683799
    • インチ: 1S/C10H22N2O/c1-3-4-8(5-11)10(2,13)9-6-12-7-9/h8-9,12-13H,3-7,11H2,1-2H3
    • InChIKey: AMZVUZDENYSYMM-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C(C(CN)CCC)(C)O)C1

計算された属性

  • せいみつぶんしりょう: 186.173213330g/mol
  • どういたいしつりょう: 186.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.010±0.06 g/cm3(Predicted)
  • ふってん: 312.7±12.0 °C(Predicted)
  • 酸性度係数(pKa): 14.56±0.29(Predicted)

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-683799-10.0g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
10.0g
$4852.0 2025-03-12
Enamine
EN300-683799-0.5g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
0.5g
$1084.0 2025-03-12
Enamine
EN300-683799-0.25g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
0.25g
$1038.0 2025-03-12
Enamine
EN300-683799-5.0g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
5.0g
$3273.0 2025-03-12
Enamine
EN300-683799-0.05g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
0.05g
$948.0 2025-03-12
Enamine
EN300-683799-1.0g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
1.0g
$1129.0 2025-03-12
Enamine
EN300-683799-0.1g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
0.1g
$993.0 2025-03-12
Enamine
EN300-683799-2.5g
3-(aminomethyl)-2-(azetidin-3-yl)hexan-2-ol
2138281-63-5 95.0%
2.5g
$2211.0 2025-03-12

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- 関連文献

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-に関する追加情報

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-

3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- is a compound with the CAS number 2138281-63-5. This compound is a derivative of azetidinone, a four-membered ring lactam, and exhibits unique chemical properties due to its structure. The molecule contains an azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The presence of the azetidine ring contributes to its stability and reactivity in various chemical reactions. Additionally, the compound features an alcohol group (-OH) and an amino group (-NH2), which can participate in hydrogen bonding and other intermolecular interactions, making it versatile for applications in organic synthesis and drug discovery.

The structure of 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- includes a methyl group attached to the nitrogen atom of the azetidine ring. This substitution pattern influences the compound's physical properties, such as solubility and melting point. The amino group on the butyl chain further enhances its functional versatility. Recent studies have highlighted the potential of this compound in the development of bioactive molecules, particularly in the field of medicinal chemistry.

One of the most significant applications of 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- lies in its use as an intermediate in organic synthesis. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, makes it valuable for constructing complex molecular frameworks. For instance, researchers have employed this compound to synthesize bioactive compounds with potential anti-inflammatory and anticancer properties.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-. These studies have provided insights into its interaction with biological targets, such as enzymes and receptors. Understanding these interactions is crucial for designing drugs with high specificity and efficacy.

In terms of synthesis, 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- can be prepared through a variety of methods. One common approach involves the reaction of an azetidine derivative with an appropriate aldehyde or ketone under acidic conditions. The presence of amino groups allows for further functionalization through reactions such as alkylation or acylation.

The biological activity of 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- has been explored in recent studies. For example, researchers have investigated its ability to inhibit certain enzymes involved in inflammatory pathways. These findings suggest that the compound could serve as a lead molecule for developing anti-inflammatory agents.

In conclusion, 3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl- (CAS No: 2138281-63-5) is a versatile compound with promising applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an attractive candidate for further research into bioactive molecules with therapeutic potential.

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